
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and a fluorophenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the propanoic acid backbone: This can be achieved through various methods such as the reaction of a suitable precursor with a fluorophenyl compound.
Deprotection: The Cbz group is removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl or carboxyl groups, leading to the formation of alcohols or aldehydes.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May serve as a building block for biologically active molecules.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.
3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorophenyl group in 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications.
Propriétés
Formule moléculaire |
C17H16FNO4 |
|---|---|
Poids moléculaire |
317.31 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
Clé InChI |
YSOYIRVLNFPVDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


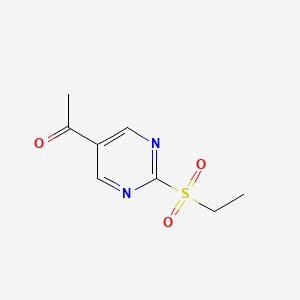
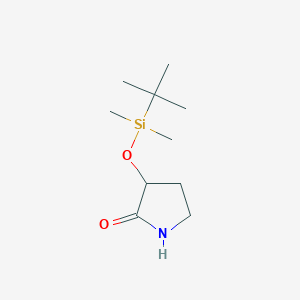
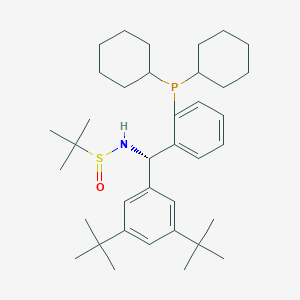

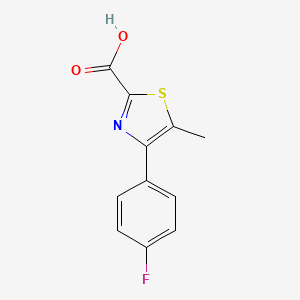
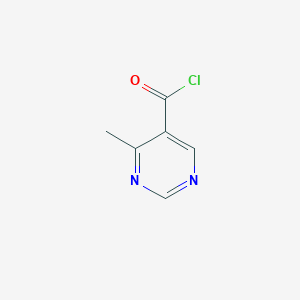

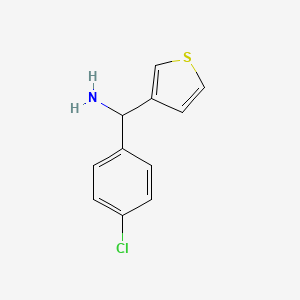
![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
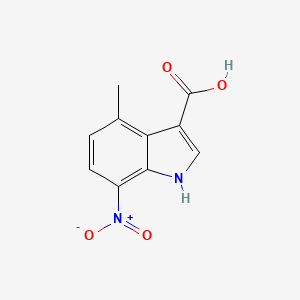
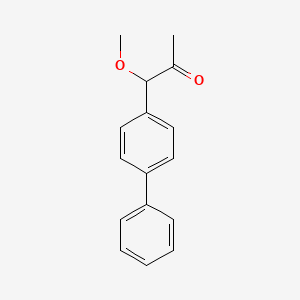

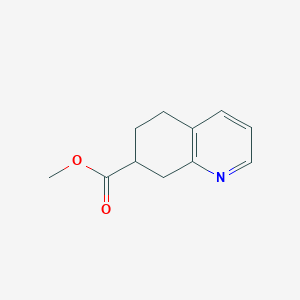
![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
